4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Novel Heterocyclic Compounds Synthesis : A study highlights the synthesis of novel benzodifuranyl derivatives, including thiazolopyrimidines and oxadiazepines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential medicinal applications (Abu‐Hashem et al., 2020).
Anti-Inflammatory Activity : Another study synthesized four compounds based on thiazole and thiazoline, showing anti-inflammatory activity. This indicates the potential of thiazole derivatives in developing nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic conditions, showcasing their application in materials science for protecting metals from corrosion (Hu et al., 2016).
Synthesis of α-Ketoamide Derivatives : A novel series of α-ketoamide derivatives were synthesized using OxymaPure/DIC, highlighting advancements in organic synthesis methodologies. These compounds could have implications in drug development and synthesis (El‐Faham et al., 2013).
Materials Science and Corrosion Inhibition
- Corrosion Inhibitors for Carbon Steel : The study on benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment provides valuable insights into their potential industrial applications, offering enhanced protection and stability compared to previous inhibitors (Hu et al., 2016).
Pharmacological Research
Antimicrobial and Anticancer Agents : Research into benzothiazole acylhydrazones as anticancer agents emphasizes the medicinal chemistry applications of benzothiazole derivatives. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, demonstrating their potential as anticancer agents (Osmaniye et al., 2018).
Anticonvulsant Activities : The synthesis of thiazolidin-4-ones as anticonvulsants showcases the potential of thiazole derivatives in developing new treatments for epilepsy, with certain compounds showing higher potency than standard drugs like diazepam (Senthilraja & Alagarsamy, 2012).
properties
IUPAC Name |
4-acetyl-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-5-28-18-7-6-8-19-20(18)23-22(29-19)25(14-13-24(3)4)21(27)17-11-9-16(10-12-17)15(2)26;/h6-12H,5,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNBPJYLYGHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.